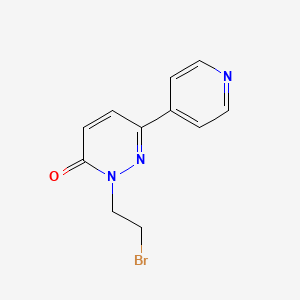
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
説明
“2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound that contains a pyridazinone ring and a pyridine ring. The pyridazinone ring is a six-membered heterocyclic compound containing two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom. The compound also contains a bromoethyl group, which is a two-carbon alkyl chain with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom in the bromoethyl group could potentially be replaced through nucleophilic substitution reactions. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromoethyl group could potentially make the compound more reactive. The pyridine ring could potentially confer basicity to the compound .科学的研究の応用
Synthesis and Biological Activity
The chemical compound 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one and its derivatives have been explored in various scientific research contexts, focusing primarily on their synthesis and potential biological activities. These compounds are of interest due to their structural complexity and potential utility in medicinal chemistry.
Synthesis Approaches : Research has been conducted on the synthesis of related compounds, such as imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, through condensation processes. These synthesis methods are pivotal for developing compounds with potential antitubercular, antiviral, and anticancer activities (Kumar & Rao, 2005). Similarly, efforts have been made to synthesize anticancer agents by cyclizing amino-substituted pyridines, demonstrating the versatility of pyridine derivatives in drug development (Temple et al., 1987).
Anticancer Activity : The design and synthesis of quinazoline derivatives starting from 4-chloro derivative VI, reacting with phenolic compounds or amino-substituted benzothiazole, have shown efficacy as EGFR inhibitors. These compounds were further tested for in vitro cytotoxicity against human cancer cell lines, demonstrating significant potential as targeted anticancer agents (Allam et al., 2020).
Chemical Reactivity and Applications : Studies on bromomethyl-substituted derivatives of pyridin-2(1H)-ones have opened pathways for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones, showcasing the adaptability of these compounds in creating diverse heterocyclic structures (Kalme et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQAQZQMCNHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



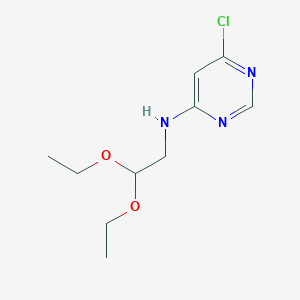
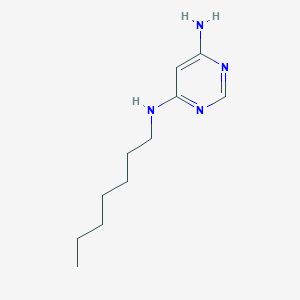
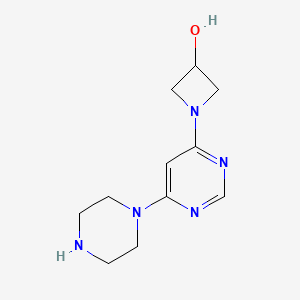
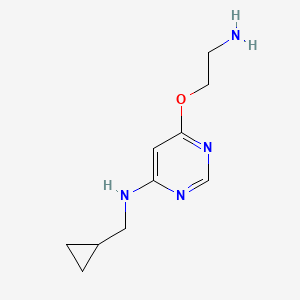
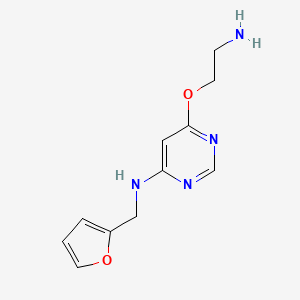
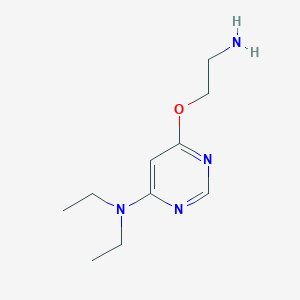
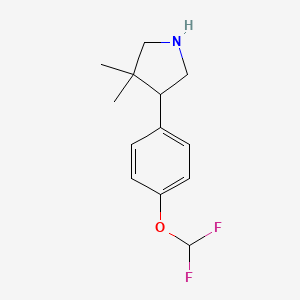
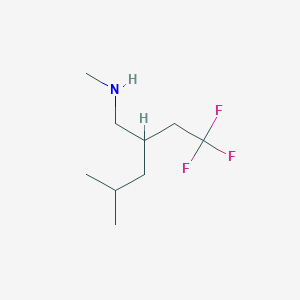
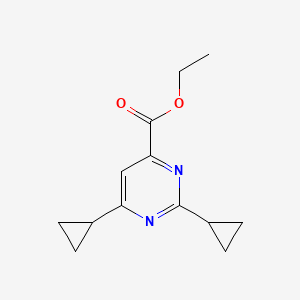
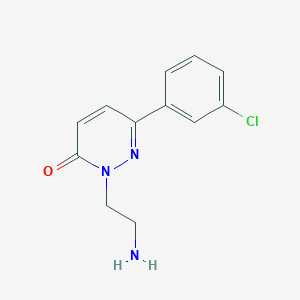
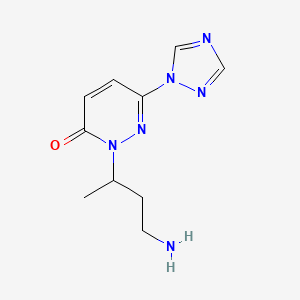
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
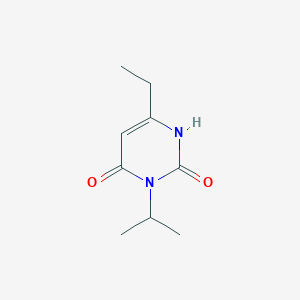
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)